molecular formula C10H8FNO3 B13517668 6-fluoro-7-methoxy-1H-indole-2-carboxylicacid

6-fluoro-7-methoxy-1H-indole-2-carboxylicacid

Cat. No.: B13517668
M. Wt: 209.17 g/mol
InChI Key: DKBCIANPMUYGLM-UHFFFAOYSA-N
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Chemical Reactions Analysis

6-fluoro-7-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

6-fluoro-7-methoxy-1H-indole-2-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid and their impact on its applications and reactivity.

Biological Activity

6-Fluoro-7-methoxy-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an indole ring system, which is known for its biological significance. The presence of a fluorine atom at the 6-position and a methoxy group at the 7-position enhances its biological activity by improving binding affinity to various molecular targets. The carboxylic acid functional group further facilitates interactions through hydrogen bonding and electrostatic interactions.

Antimicrobial Activity

Research has indicated that 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
E. coli32
S. aureus16
C. albicans64

These findings indicate that the compound could serve as a lead structure for developing novel antibiotics or antifungal agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HCT116 (Colon)9.8Cell cycle arrest at G2/M phase

The structure-activity relationship (SAR) studies suggest that modifications at the indole core can enhance potency, emphasizing the importance of further optimization in drug design.

The biological activity of 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid is attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Receptor Modulation : It may modulate receptor signaling pathways, particularly those related to growth factor signaling, which is crucial in cancer biology.

Study on Anticancer Activity

A recent study published in Molecules evaluated the effects of 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid on human cancer cell lines. The study reported significant inhibition of cell growth with an IC50 value of 9.8 μM for HCT116 cells, highlighting its potential as an anticancer agent .

Study on Antimicrobial Activity

Another study investigated the antimicrobial properties against Staphylococcus aureus and found an MIC of 16 μg/mL, suggesting strong antibacterial activity . This research supports the compound's potential application in treating infections caused by resistant strains.

Properties

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

6-fluoro-7-methoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H8FNO3/c1-15-9-6(11)3-2-5-4-7(10(13)14)12-8(5)9/h2-4,12H,1H3,(H,13,14)

InChI Key

DKBCIANPMUYGLM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1NC(=C2)C(=O)O)F

Origin of Product

United States

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